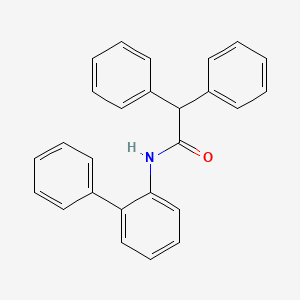

N-2-biphenylyl-2,2-diphenylacetamide

Description

N-2-Biphenylyl-2,2-diphenylacetamide (CAS: 52648-55-2), also known as N-([1,1'-biphenyl]-2-yl)-2-phenylacetamide, is a diphenylacetamide derivative with a biphenyl substituent on the nitrogen atom. Its molecular formula is C₂₀H₁₇NO, and it has a molecular weight of 287.361 g/mol . This compound serves as a key intermediate in synthesizing pharmaceuticals and bioactive molecules, such as loperamide and darifenacin, due to its structural versatility and stability . Synthesis routes reported in literature achieve yields up to 90% via optimized coupling reactions, highlighting its synthetic accessibility .

Properties

IUPAC Name |

2,2-diphenyl-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO/c28-26(25(21-14-6-2-7-15-21)22-16-8-3-9-17-22)27-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,25H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBXTACZPKOLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Nitrogen

Key Observations :

Functional Group Modifications on the Acetamide Core

Key Observations :

- Nitro groups (electron-withdrawing) may reduce metabolic stability but enhance electrophilic reactivity .

- Hydroxyl groups improve solubility and enable hydrogen bonding, which is critical for target engagement in drug design .

Research Findings and Computational Insights

Antimycobacterial Activity

Derivatives like 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide exhibit antimycobacterial activity, suggesting the diphenylacetamide scaffold’s relevance in antimicrobial drug development .

DFT Studies on Thiourea Derivatives

DFT calculations for three thiourea-linked diphenylacetamides revealed energy gaps (4.30–4.45 eV), indicating moderate electronic stability. These values correlate with experimental vibrational spectra, validating their structural integrity .

| Compound (Thiourea Derivative) | Energy Gap (B3LYP/6-31G+(2d,p), eV) |

|---|---|

| N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide | 4.456 |

| N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide | 4.298 |

| 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide | 4.314 |

Implication : Lower energy gaps (e.g., 4.298 eV) suggest higher reactivity, which could be leveraged in designing enzyme inhibitors .

Herbicidal Activity

N,N-Dimethyl-2,2-diphenylacetamide (diphenamid) is a commercial herbicide, demonstrating that minor substituent changes can drastically alter biological function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.